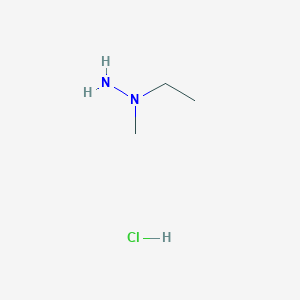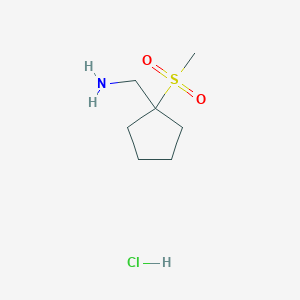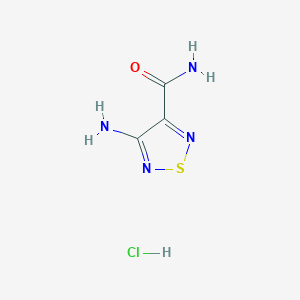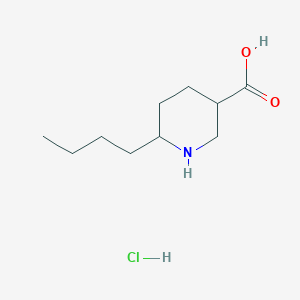
2,4,6-Trimethyl-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
- Photolysis and Isomerization Studies : A study by Kobayashi et al. (1976) explored the photolysis of 2,4,6-trimethyl-3,5-bis(trifluoromethyl) pyridine, leading to the formation of a stable derivative of 1,4-bonded Dewar pyridine. This compound underwent isomerization through thermolysis or catalysis by metal ions, resulting in the formation of complex metal ion structures, including those with palladium and platinum (Kobayashi et al., 1976).
Chemical Transformations
- Conversion to Trifluoromethyl-substituted Pyridines : Research by Cottet and Schlosser (2002) demonstrated the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines using a (trifluoromethyl)copper generated in situ (Cottet & Schlosser, 2002).
- Selective Metalation and Functionalization : Schlosser and Marull (2003) discovered that 2-(trifluoromethyl)pyridine could be selectively metalated and functionally modified at various positions, depending on the reagent used. This study highlighted the versatile reactivity of trifluoromethyl-substituted pyridines (Schlosser & Marull, 2003).
Applications in Supramolecular Chemistry
- Role in Supramolecular Chemistry : An investigation by Maleki (2015) into the synthesis of 2,4,6-triarylpyridines revealed their importance due to their biological and pharmaceutical properties, as well as their use in supramolecular chemistry owing to their π-stacking ability (Maleki, 2015).
Optical and Spectroscopic Studies
- Optical Kerr Effect Spectroscopy : Zhong and Fourkas (2008) conducted a temperature-dependent optical Kerr effect study on 2,4,6-trimethylpyridine, among other compounds, to assess the influence of molecular shape and electrostatic forces in aromatic liquids (Zhong & Fourkas, 2008).
Catalytic Applications
- Organoborane Catalyzed Hydroboration : A study by Fan et al. (2015) showed that a bulky organoborane could efficiently catalyze the 1,4-hydroboration of pyridines, indicating potential catalytic applications for substituted pyridines in organic synthesis (Fan et al., 2015).
Ligand Synthesis and Coordination Chemistry
- Ligand Synthesis Using Pyridines : Schubert and Eschbaumer (1999) synthesized 2,6-bis(trimethyltin)pyridine for Stille-type coupling, demonstrating the utility of pyridine derivatives in ligand synthesis and coordination chemistry (Schubert & Eschbaumer, 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5-4-6(2)13-7(3)8(5)9(10,11)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXRTTXWMKZWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1382381.png)
